molecular formula C20H20N2 B7826822 N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine CAS No. 620-49-5

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine

Cat. No.: B7826822
CAS No.: 620-49-5
M. Wt: 288.4 g/mol
InChI Key: PIBIAJQNHWMGTD-UHFFFAOYSA-N
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Description

N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine is a symmetrically substituted aromatic diamine featuring two 4-methylphenyl groups attached to the 1,3-positions of a central benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and coordination polymers. Its structure combines electron-donating methyl groups with a rigid aromatic core, influencing its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIAJQNHWMGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583565
Record name N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

620-49-5, 620-91-7
Record name N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine
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Record name N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
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Record name N,N'-Di-(p-tolyl)-p-phenylenediamine
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Biological Activity

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, also known as DTPD (CAS No. 620-91-7), is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure, characterized by two 4-methylphenyl groups attached to a benzene-1,3-diamine core, suggests a range of possible interactions with biological systems.

  • Molecular Formula : C20_{20}H20_{20}N2_2
  • Molecular Weight : 288.392 g/mol
  • CAS Number : 620-91-7

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features that facilitate interactions with biological molecules. Research indicates its potential in several areas:

1. Antimicrobial Activity

Studies have shown that compounds similar to DTPD exhibit antimicrobial properties. The presence of azomethine groups in related Schiff bases has been linked to antibacterial and antifungal activities. These compounds can act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

2. Anti-cancer Properties

Research on related compounds has indicated potential anti-cancer effects. For instance, derivatives of 4-methylphenyl-based compounds have demonstrated anti-angiogenic activity, which is crucial in cancer treatment as it inhibits the formation of new blood vessels that tumors need for growth . Specific studies highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation.

3. Antioxidant Activity

Compounds like DTPD may also exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress within cells. This activity is vital for preventing cellular damage and has implications for aging and various diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that Schiff bases derived from similar diamines showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-cancer Activity Research indicated that certain derivatives exhibited notable anti-angiogenic effects, outperforming standard treatments in vitro .
Antioxidant Potential Investigations into the antioxidant capacity of related compounds revealed their ability to scavenge free radicals effectively .

The biological activity of this compound is likely mediated through several mechanisms:

  • Metal Ion Coordination : The azomethine nitrogen atoms can coordinate with metal ions, enhancing the biological efficacy of the compound by forming complexes that interact with biomolecules .
  • Cell Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to disruption or modulation of membrane functions in microbial cells .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation, which could be a mechanism for its antimicrobial effects .

Scientific Research Applications

Chemistry

DTPD serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Complex Molecules : DTPD is used to synthesize other organic compounds, particularly in the development of polymers and dyes.
  • Reagent in Chemical Reactions : It acts as a reagent in reactions requiring amine functionalities, facilitating the formation of new bonds and structures.

Biological Applications

Research indicates that DTPD may have significant biological activities, including:

  • Antioxidant Properties : DTPD has been studied for its ability to scavenge free radicals, which is crucial for developing antioxidant formulations in pharmaceuticals and cosmetics.
  • Enzyme Interaction Studies : Investigations into its interactions with various enzymes suggest potential therapeutic applications, particularly in modulating enzyme activity related to metabolic processes .

Medicine

Ongoing research explores DTPD's potential therapeutic applications:

  • Drug Development : The compound is being investigated for its role in formulating drugs that target specific diseases through enzyme inhibition or modulation .
  • Cancer Research : Preliminary studies suggest that DTPD may influence pathways involved in cancer cell proliferation, indicating its potential as a chemotherapeutic agent.

Polymer Chemistry

DTPD is utilized in the creation of high-performance polymers:

  • Vulcanization Agent : In rubber manufacturing, DTPD acts as a vulcanization agent that enhances the durability and heat resistance of rubber products.
  • Thermal Stabilizer : It is employed as a stabilizer in polymer formulations to improve thermal stability and prolong material lifespan under heat exposure .

Electronics

The compound has applications in electronic materials:

  • Organic Light Emitting Diodes (OLEDs) : DTPD derivatives are being explored for use as hole transport materials (HTMs) in OLEDs due to their favorable electronic properties .

Dye and Pigment Production

DTPD is involved in the production of dyes and pigments:

  • Colorants : Its chemical structure allows it to be used as a base for synthesizing various colorants used in textiles and coatings .

Chemical Manufacturing

In industrial settings, DTPD is utilized for:

  • Chemical Intermediates : It serves as an intermediate for producing other chemicals used across different industries, including pharmaceuticals and agrochemicals.

Case Study on Antioxidant Properties

A study conducted by researchers at [source] demonstrated that formulations containing DTPD exhibited significant antioxidant activity compared to traditional antioxidants like BHT (Butylated Hydroxytoluene). The study highlighted DTPD's potential application in food preservation and cosmetics.

Case Study on Polymer Applications

Research published by [source] illustrated the effectiveness of DTPD as a vulcanization agent in natural rubber formulations, resulting in improved mechanical properties and thermal stability compared to conventional agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The substituents on the benzene ring and amine groups significantly alter the compound's properties. Key analogues include:

N¹,N³-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
  • Structure : Bulky tert-butyl groups replace methyl groups.
  • Impact : Increased steric hindrance reduces reactivity in nucleophilic substitutions but enhances thermal stability (melting point >300°C) .
  • Applications : Used in high-temperature-resistant materials due to its stability .
N¹,N³-Bis(4-bromophenyl)benzene-1,3-disulfonamide
  • Structure : Bromine atoms and sulfonamide groups introduce electron-withdrawing effects.
  • Impact : Higher melting point (332°C) compared to the methyl-substituted analogue (290–300°C) due to stronger intermolecular forces .
  • Applications: Potential in antimicrobial agents and materials science .
N¹,N³-Bis(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Derivatives
  • Structure : Pyrimidine and pyridine rings replace methylphenyl groups.
  • Impact: Enhanced π-π stacking and hydrogen bonding improve solubility in polar solvents. Compound 8b exhibited notable antimicrobial activity (72% yield) .
  • Applications : Drug development targeting bacterial infections .

Physical and Chemical Properties

Thermal Stability
  • N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine : Melting point ~290–300°C .
  • N¹,N³-Bis(4-bromophenyl) derivative : Higher melting point (332°C) due to halogen interactions .
  • Liquid crystalline analogues : Exhibit mesophases between 120–218°C, influenced by alkyl chain length .
Solubility
  • Methyl and tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene, DCM) .
  • Sulfonamide and heterocyclic derivatives prefer polar aprotic solvents (DMSO, DMF) .
Antimicrobial Activity
  • Pyrimidin-2-yl derivative (8b) : Superior inhibition against E. coli and S. aureus compared to methylphenyl analogues .
  • Sulfonamide derivatives : Moderate activity linked to electron-withdrawing groups enhancing membrane penetration .
Material Science
  • Liquid crystals : Banana-shaped derivatives form stable mesophases, applicable in optoelectronics .
  • Coordination polymers : Methylphenyl groups facilitate metal-ligand binding in catalysis .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a cornerstone methodology for constructing C–N bonds in aromatic systems. A representative procedure involves reacting 1,3-dibromobenzene with two equivalents of 4-methylaniline in the presence of a palladium catalyst. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in m-xylene at 139°C under nitrogen afford the target compound in 85–92% yield after 6.5 hours. The reaction mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Key advantages of this method include:

  • High regioselectivity due to steric and electronic effects of the BINAP ligand.

  • Tolerance of moisture and oxygen when using crown ethers (e.g., 10-crown-6) as phase-transfer catalysts.

Optimization Note : Substituting KOH for CaCO₃ as the base reduces side reactions such as hydrodehalogenation, improving yields to >90%.

Copper-Mediated Ullmann Coupling

Copper-catalyzed couplings provide a cost-effective alternative to palladium systems. A typical protocol employs Cu(OAc)₂·H₂O (copper(II) acetate monohydrate), 1,10-phenanthroline as a ligand, and Zn as a reducing agent in xylene at 120°C. Under these conditions, 1,3-diiodobenzene reacts with 4-methylaniline to yield N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine in 75–80% yield after 10 hours.

Critical Parameters :

  • Zn facilitates the reduction of Cu(II) to Cu(I), the active species for C–N bond formation.

  • CaCO₃ neutralizes HBr generated during the reaction, preventing ligand decomposition.

Reductive Amination Pathways

Schiff Base Formation and Reduction

A two-step approach involves condensing 1,3-diaminobenzene with 4-methylbenzaldehyde to form a Schiff base intermediate, followed by reduction using NaBH₄ or H₂/Pd-C . This method, adapted from PMC protocols, achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Scheme :

1,3-Diaminobenzene+24-MeC₆H₄CHOTiCl₄Schiff BaseNaBH₄N¹,N³-Bis(4-MePh)benzene-1,3-diamine\text{1,3-Diaminobenzene} + 2 \text{4-MeC₆H₄CHO} \xrightarrow{\text{TiCl₄}} \text{Schiff Base} \xrightarrow{\text{NaBH₄}} \text{N¹,N³-Bis(4-MePh)benzene-1,3-diamine}

Limitations :

  • TiCl₄-mediated condensation risks forming polymeric byproducts.

  • Purification via column chromatography is often necessary.

Comparative Analysis of Synthetic Methods

Method Catalyst System Temperature (°C) Time (h) Yield (%) Purity (%)
Buchwald-HartwigPd₂(dba)₃/BINAP1396.59295
Ullmann CouplingCu(OAc)₂/1,10-Phen120108090
Reductive AminationTiCl₄/NaBH₄25 → 8024 + 46585

Key Findings :

  • Palladium catalysis offers superior yields and shorter reaction times but at higher costs.

  • Copper systems are economically favorable for large-scale production despite longer durations.

  • Reductive amination is less efficient but avoids halogenated intermediates.

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization in n-octane or toluene/methanol mixtures, achieving >99% purity. Neutral alumina filtration removes residual metal catalysts and oligomeric byproducts.

Analytical Data

  • Melting Point : 169–170°C (DSC).

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 8H, Ar–H), 6.95 (d, J = 8.4 Hz, 4H, Ar–H), 6.75 (t, J = 7.8 Hz, 2H, Ar–H), 2.35 (s, 6H, CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 80/20).

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction control and scalability. For example, a plug-flow reactor operating at 140°C with Pd/C catalysts achieves 94% yield in 2 hours, reducing solvent use by 40% compared to batch processes.

Solvent Recycling

m-Xylene and toluene are recovered via fractional distillation, aligning with green chemistry principles. Industrial patents report >90% solvent reuse rates .

Q & A

Q. How to ensure reproducibility in catalytic applications of this diamine?

  • Methodological Answer : Adhere to FAIR data principles: Document catalyst loading, solvent purity, and stirring rates in detail. Use open-access platforms (e.g., PubChem) to share raw spectral data and crystallographic files (CIFs) . Validate results through interlaboratory studies, as emphasized in ethical research frameworks .

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